Physicochemical properties of 3-aminobenzyl cyanide
Physicochemical properties of 3-aminobenzyl cyanide
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminobenzyl Cyanide
Abstract
3-Aminobenzyl cyanide, also known as 2-(3-aminophenyl)acetonitrile, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, incorporating a nucleophilic amino group, an electrophilic nitrile, and an aromatic scaffold, makes it a valuable precursor for a diverse range of heterocyclic compounds and pharmaceutical intermediates.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in reaction design, process optimization, drug development, and safety management. This guide provides a comprehensive analysis of the core physicochemical characteristics of 3-aminobenzyl cyanide, supported by established experimental protocols and spectroscopic data interpretation, to serve as a vital resource for researchers, chemists, and drug development professionals.
Molecular Structure and Core Properties
The identity and behavior of a chemical compound are fundamentally dictated by its molecular structure. 3-Aminobenzyl cyanide (C₈H₈N₂) consists of a benzene ring substituted with an amino group (-NH₂) and a cyanomethyl group (-CH₂CN) at the meta position. This arrangement governs its polarity, reactivity, and intermolecular interactions.
Table 1: Core Molecular and Physical Properties of 3-Aminobenzyl Cyanide
| Property | Value | Source(s) |
| Chemical Name | 2-(3-Aminophenyl)acetonitrile | N/A |
| Synonyms | m-Aminophenylacetonitrile, 3-(Cyanomethyl)aniline | [1][2] |
| CAS Number | 4623-24-9 | [1][2] |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Yellow to brown liquid or solid | [1][2] |
| Melting Point | 137-138 °C | [1][2] |
| Boiling Point | 183-187 °C at 13 Torr | [1][2] |
| Predicted Density | 1.120 ± 0.06 g/cm³ | [1][2] |
The melting point is a critical indicator of purity. A sharp melting range, as cited, suggests a relatively pure substance, whereas impurities would typically cause a depression and broadening of the melting range.[3] The boiling point, measured under reduced pressure, indicates that the compound is susceptible to decomposition at atmospheric pressure, a common trait for molecules with multiple reactive functional groups.
Caption: Influence of functional groups on physicochemical properties.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural verification and purity assessment of synthesized compounds. [4]The unique combination of functional groups in 3-aminobenzyl cyanide gives rise to a distinct spectral fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. [5] Table 2: Predicted FT-IR Spectral Data for 3-Aminobenzyl Cyanide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium to Weak |
| ~2250 | C≡N Stretch | Nitrile | Sharp, Medium-Strong |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
The sharp absorption around 2250 cm⁻¹ is highly characteristic of the nitrile group. [4][5]The presence of two bands in the 3500-3300 cm⁻¹ region is a definitive indicator of the primary amine's symmetric and asymmetric stretching modes. [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [4][7] Table 3: Predicted ¹H NMR Spectral Data for 3-Aminobenzyl Cyanide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 1H | Aromatic H |
| ~6.6-6.8 | Multiplet | 3H | Aromatic H |
| ~3.7 | Singlet | 2H | -CH₂-CN |
| ~3.5-4.0 | Broad Singlet | 2H | -NH₂ |
Causality: The protons of the cyanomethyl group (-CH₂-) appear as a singlet because they have no adjacent protons, and their chemical shift around 3.7 ppm is due to the deshielding effect of the adjacent nitrile group. [8]The amino protons typically appear as a broad singlet and are exchangeable with D₂O.
Table 4: Predicted ¹³C NMR Spectral Data for 3-Aminobenzyl Cyanide
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | Aromatic C-NH₂ |
| ~130 | Aromatic C-H |
| ~120-125 | Aromatic C-CH₂CN |
| ~118 | -C≡N |
| ~115-117 | Aromatic C-H |
| ~25-30 | -CH₂-CN |
Causality: The nitrile carbon is characteristically found in the 115-125 ppm range. [5][8]It often appears as a peak of lower intensity due to its long relaxation time and lack of directly attached protons.
Experimental Methodologies
The trustworthiness of physicochemical data hinges on the application of robust and validated experimental protocols.
Protocol: Melting Point Determination via Capillary Method
This method is a standard procedure for determining the melting point of a crystalline solid. [9] Objective: To determine the melting range of a solid sample to assess its identity and purity.
Methodology:
-
Sample Preparation: Ensure the 3-aminobenzyl cyanide sample is completely dry and finely powdered. [10]2. Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm. [10]An improperly packed or overly filled tube can lead to an artificially broad melting range. [10]3. Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. [11]4. Heating:
-
For an unknown or initial measurement, use a rapid heating rate (e.g., 10 °C/min) to find an approximate melting point. [11] * For an accurate measurement, allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute. [10]5. Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁). [10] * Record the temperature at which the entire sample has transformed into a transparent liquid (T₂). [10] * The melting range is reported as T₁ - T₂.
-
Protocol: Aqueous Solubility Determination via Shake-Flask Method
This is a classical and reliable method for determining the solubility of a compound in a specific solvent.
Objective: To determine the equilibrium solubility of 3-aminobenzyl cyanide in water at a specified temperature.
Methodology:
-
Preparation: Add an excess amount of solid 3-aminobenzyl cyanide to a known volume of distilled water in a sealed, airtight flask. The presence of undissolved solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a shaker bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample to separate the solid from the saturated solution.
-
Sampling and Analysis: Carefully extract an aliquot of the clear, supernatant solution.
-
Quantification: Analyze the concentration of 3-aminobenzyl cyanide in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature, typically expressed in mg/mL or mol/L.
Caption: General workflow for physicochemical characterization.
Safety, Handling, and Reactivity
Proper handling of 3-aminobenzyl cyanide is essential due to its potential hazards.
-
Hazards: While specific data for the 3-amino isomer is limited, related aminobenzyl cyanides are classified as harmful if swallowed, in contact with skin, or if inhaled. [12][13]They can cause skin and serious eye irritation. [12]Upon decomposition, nitriles can release toxic fumes like hydrogen cyanide. [14]* Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [15][16]Avoid breathing dust or vapors. [15]* Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere. [1][2]* Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents. [14]
Conclusion
3-Aminobenzyl cyanide is a compound with a rich chemical profile defined by the interplay of its amino, nitrile, and aromatic functionalities. Its moderate polarity, defined melting point, characteristic spectroscopic signatures, and specific reactivity make it a well-defined building block for chemical synthesis. The data and protocols presented in this guide offer a comprehensive foundation for scientists to handle, characterize, and effectively utilize this compound in research and development, ensuring both scientific integrity and operational safety.
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